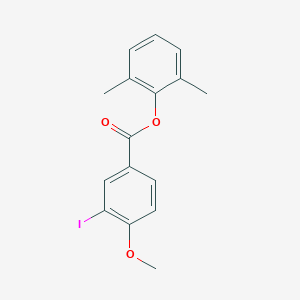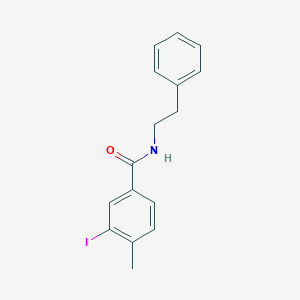![molecular formula C20H22FN3O3S2 B320377 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide](/img/structure/B320377.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide is a complex organic compound with a unique structure that includes a cyclohexylsulfamoyl group, a phenylcarbamothioyl group, and a fluorobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the cyclohexylsulfamoyl group: This can be achieved by reacting cyclohexylamine with a sulfonyl chloride derivative under basic conditions.
Attachment of the phenylcarbamothioyl group: This step involves the reaction of the cyclohexylsulfamoyl intermediate with a phenyl isothiocyanate derivative.
Introduction of the fluorobenzamide group: The final step involves the reaction of the intermediate with a fluorobenzoyl chloride derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorobenzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide
- N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-bromobenzamide
- N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-iodobenzamide
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H22FN3O3S2 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H22FN3O3S2/c21-15-8-6-14(7-9-15)19(25)23-20(28)22-16-10-12-18(13-11-16)29(26,27)24-17-4-2-1-3-5-17/h6-13,17,24H,1-5H2,(H2,22,23,25,28) |
Clave InChI |
SJIOEECPWSZUDQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2-bromo-4-methylphenoxy)-N-[(2,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B320308.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320309.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320311.png)

![N-allyl-2-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B320315.png)
![N-[(2-bromo-4-ethylphenoxy)acetyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B320317.png)
